

long-term storage and stability of ceftriaxone sodium salt powders

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Compound of Interest

Compound Name: Ceftriaxone sodium salt

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Technical Support Center: Ceftriaxone Sodium Salt Powders

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage and stability of **ceftriaxone sodium salt** powders. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for ceftriaxone sodium powder?

A1: Ceftriaxone sodium sterile powder should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), and protected from light.[1][2]

- Q2: What is the typical appearance of ceftriaxone sodium powder?
- A2: The powder is typically a white to yellowish-orange crystalline substance.[1][3][4][5]
- Q3: My ceftriaxone sodium powder has a yellowish tint. Does this indicate degradation?
- A3: Not necessarily. The powder naturally ranges from white to yellowish.[1][5] However, a significant change in color from the initial appearance, or a shift towards a darker yellow or



amber, could indicate exposure to excessive light, heat, or humidity and warrants further investigation.

Q4: Is ceftriaxone sodium powder hygroscopic?

A4: Ceftriaxone sodium can absorb moisture from the environment, a property known as hygroscopicity.[6][7] It is critical to store it in well-sealed containers to protect it from humidity, as increased water content can accelerate degradation.[6]

Q5: How stable is ceftriaxone sodium after it has been reconstituted into a solution?

A5: The stability of reconstituted ceftriaxone sodium depends on the diluent, concentration, and storage temperature. Solutions are generally more stable at lower temperatures (refrigerated or frozen). For example, a 100 mg/mL solution in sterile water is stable for up to 2 days at room temperature and 14 days when refrigerated. Always refer to specific stability data for your chosen concentration and diluent.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of ceftriaxone sodium powders.

Issue 1: Powder Discoloration or Change in Appearance

- Problem: The powder, which was initially white or pale yellow, has turned dark yellow or amber.
- Potential Causes:
 - Light Exposure: The powder has not been adequately protected from light during storage.
 [2][8]
 - High Temperature: The powder has been stored above the recommended 25°C.
 - Humidity Exposure: The container seal was compromised, allowing moisture ingress.
- Recommended Actions:



- Quarantine: Isolate the affected batch to prevent its use.
- Verify Storage: Check storage records to confirm if temperature or light exposure deviations occurred.
- Purity Analysis: Perform a purity analysis using a stability-indicating method like HPLC to quantify the active ingredient and detect degradation products.
- Discard if Necessary: If significant degradation is confirmed, the batch should be discarded according to institutional guidelines.

Issue 2: Powder is Clumped or Caked

- Problem: The normally free-flowing powder has formed hard aggregates or clumps.
- Potential Causes:
 - Moisture Absorption: This is the most common cause. Exposure to high ambient humidity leads to moisture absorption, causing particles to stick together.[7][9] This can happen if the container is opened frequently in a humid environment or if the seal is inadequate.
 - Compaction: Storage under pressure or vibration can sometimes lead to mechanical compaction.

Recommended Actions:

- Assess Moisture Content: Use Karl Fischer titration to determine the water content of the powder. Compare this value to the manufacturer's specification.
- Improve Handling: When handling the powder, work in a low-humidity environment (e.g., a
 glove box with desiccant) if possible. Minimize the time the container is open.
- Check Dissolution: Attempt to dissolve a small amount of the caked powder. If it does not dissolve readily or forms an unclear solution, it may not be suitable for use.[10]

Issue 3: Difficulty in Dissolving the Powder



- Problem: The powder does not dissolve readily or forms a hazy/turbid solution upon reconstitution.
- Potential Causes:
 - Degradation: Chemical degradation can lead to the formation of less soluble impurities, including polymers.[11]
 - Incorrect Diluent: Ensure the correct solvent is being used as specified. Ceftriaxone sodium is readily soluble in water and sparingly soluble in methanol.[1][4]
 - Low Temperature of Diluent: Using a very cold diluent can slow the dissolution rate.
- · Recommended Actions:
 - Verify Diluent: Double-check the experimental protocol to ensure the correct reconstitution solvent is being used.
 - Gentle Agitation: Swirl the vial gently to aid dissolution. Avoid vigorous shaking, which can cause foaming.[12]
 - Purity Check: If dissolution issues persist, it is a strong indicator of potential degradation.
 Analyze the material via HPLC to assess purity.

Quantitative Stability Data

The stability of reconstituted ceftriaxone sodium is highly dependent on the storage conditions, diluent, and concentration. The tables below summarize stability data from various studies. A solution is typically considered stable if it retains at least 90% of its initial concentration.

Table 1: Stability of Reconstituted Ceftriaxone Sodium (100 mg/mL)



Diluent	Storage Temperature	Stability Period (≥90% Potency)
Sterile Water	25°C (Room Temp)	3 days
Sterile Water	4°C (Refrigerated)	10 days
5% Dextrose	25°C (Room Temp)	3 days
5% Dextrose	4°C (Refrigerated)	10 days
1% Lidocaine	25°C (Room Temp)	< 24 hours
1% Lidocaine	4°C (Refrigerated)	9 days

Table 2: Stability of Reconstituted Ceftriaxone Sodium (250 mg/mL)

Diluent	Storage Temperature	Stability Period (≥90% Potency)
5% Dextrose	25°C (Room Temp)	24 hours
5% Dextrose	4°C (Refrigerated)	3 days
1% Lidocaine	4°C (Refrigerated)	3 days

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for quantifying ceftriaxone sodium and detecting its degradation products.

- Objective: To assess the purity and stability of ceftriaxone sodium.
- Instrumentation: HPLC system with UV detector, C18 column.
- Reagents:
 - Acetonitrile (HPLC grade)



- Phosphate buffer (pH 7.0)
- Tetrabutylammonium bromide (ion-pairing agent, optional but common)
- Ceftriaxone sodium reference standard
- Water (HPLC grade)
- Procedure:
 - Mobile Phase Preparation: Prepare the mobile phase, which often consists of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer), sometimes containing an ionpairing agent.[13][14] A common composition is a buffered acetonitrile/water mixture.
 - Standard Solution Preparation: Accurately weigh and dissolve the ceftriaxone sodium reference standard in water to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create working standards within the linear range of the assay (e.g., 50-300 μg/mL).[14]
 - Sample Preparation: Dissolve the ceftriaxone sodium powder sample in water to a known concentration similar to the standard solutions.
 - Chromatographic Conditions:
 - Column: C18, 5 μm particle size, 4.6 x 250 mm (typical).
 - Flow Rate: 1.0 mL/min.[13][14]
 - Detection Wavelength: 254 nm or 260 nm.[11][13][14]
 - Injection Volume: 20 μL.[11][13]
 - Temperature: Ambient.
 - Analysis: Inject the standard and sample solutions. Identify the ceftriaxone peak based on the retention time of the standard. Calculate the concentration of ceftriaxone in the sample. Degradation products will typically appear as separate peaks in the chromatogram.



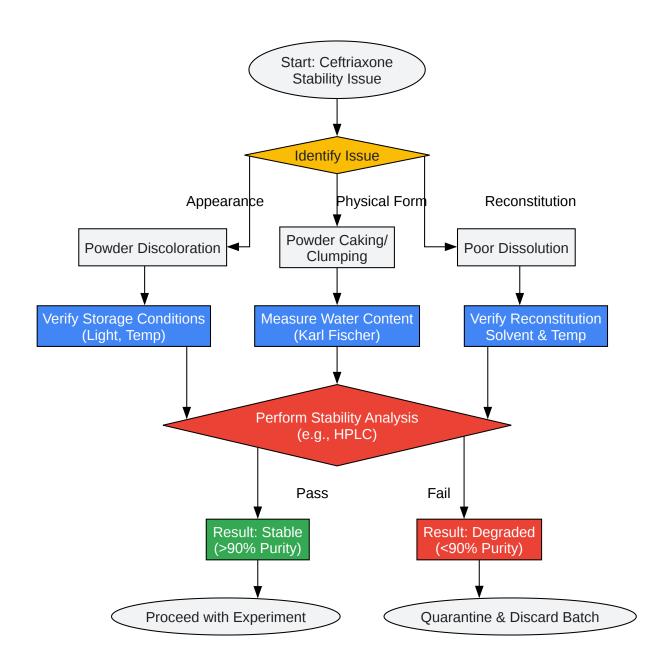
Protocol 2: UV-Vis Spectrophotometry for Concentration

This is a simpler, less specific method than HPLC, suitable for a quick estimation of concentration but not for stability-indicating analysis as it cannot separate the parent drug from degradation products.

- Objective: To determine the concentration of a pure ceftriaxone sodium solution.
- Instrumentation: UV-Vis Spectrophotometer.
- Procedure:
 - Solvent: Use distilled water as the solvent.[15]
 - Standard Curve: Prepare a stock solution of ceftriaxone sodium (e.g., 1 mg/mL) and create a series of dilutions (e.g., 5-50 μg/mL).[15]
 - Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 241 nm.[15][16]
 - Plot: Plot a calibration curve of absorbance versus concentration.
 - Sample Analysis: Prepare the sample solution in the same concentration range and measure its absorbance at 241 nm. Determine the concentration using the calibration curve.

Visualizations

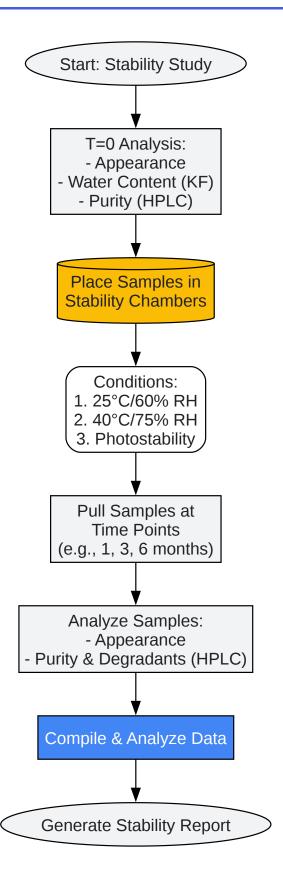




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Caption: Troubleshooting workflow for ceftriaxone stability issues.

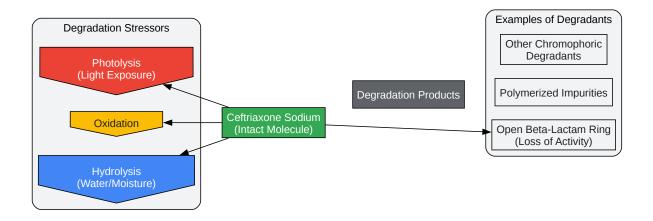




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Caption: Experimental workflow for a typical powder stability study.





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Caption: Simplified ceftriaxone degradation pathways.

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